Ancistrocladine
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Overview
Description
Ancistrocladine is a naphthylisoquinoline alkaloid first discovered in the Indian liana Ancistrocladus heyneanus . This compound belongs to a unique class of secondary metabolites known for their complex structures, including stereogenic centers and rotationally hindered axes, which exhibit atropisomerism . This compound is characterized by its naphthalene and isoquinoline subunits linked by a biaryl axis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ancistrocladine involves several steps, including the regio- and stereoselective construction of the chiral axis. One common method is the Bischler–Napieralski cyclization, followed by Pictet–Spengler condensation . These reactions typically require acidic conditions and high temperatures to facilitate the cyclization and condensation processes .
Industrial Production Methods: Industrial production of this compound is not widely reported, likely due to the complexity of its synthesis. advancements in regio- and stereoselective synthesis techniques have made it possible to produce this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions: Ancistrocladine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, chlorine, acidic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Ancistrocladine has a wide range of applications in scientific research:
Mechanism of Action
Ancistrocladine exerts its effects primarily through its interaction with molecular targets in parasites. It disrupts the cellular processes of parasites like Leishmania by inhibiting key enzymes and interfering with their metabolic pathways . The exact molecular targets and pathways are still under investigation, but its low cytotoxicity against mammalian cells makes it a promising candidate for therapeutic applications .
Comparison with Similar Compounds
Ancistrocladine is unique among naphthylisoquinoline alkaloids due to its specific structural features and biological activities. Similar compounds include:
Dioncophylline A: Another naphthylisoquinoline alkaloid with similar antiparasitic properties.
Ancistrobreveines A-D: These compounds also exhibit antiproliferative activities against leukemia cells.
Uniqueness: this compound’s unique biaryl axis and its specific stereogenic centers contribute to its distinct chemical and biological properties, setting it apart from other naphthylisoquinoline alkaloids .
Properties
CAS No. |
32221-59-3 |
---|---|
Molecular Formula |
C25H29NO4 |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
5-(4,5-dimethoxy-2-methylnaphthalen-1-yl)-8-methoxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol |
InChI |
InChI=1S/C25H29NO4/c1-13-10-20(29-5)25-16(8-7-9-19(25)28-4)22(13)24-17-11-14(2)26-15(3)23(17)21(30-6)12-18(24)27/h7-10,12,14-15,26-27H,11H2,1-6H3 |
InChI Key |
XUFOYASAFNKRRE-UHFFFAOYSA-N |
Isomeric SMILES |
C[C@H]1CC2=C(C(=CC(=C2[C@@H](N1)C)OC)O)C3=C4C=CC=C(C4=C(C=C3C)OC)OC |
SMILES |
CC1CC2=C(C(=CC(=C2C(N1)C)OC)O)C3=C4C=CC=C(C4=C(C=C3C)OC)OC |
Canonical SMILES |
CC1CC2=C(C(=CC(=C2C(N1)C)OC)O)C3=C4C=CC=C(C4=C(C=C3C)OC)OC |
56688-90-5 | |
Synonyms |
5-(4,5-dimethoxy-2-methyl-1-naphthalenyl)-1,2,3,4-tetrahydro-8-methoxy-1,3-dimethyl-6-isoquinolinol ancistrocladine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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